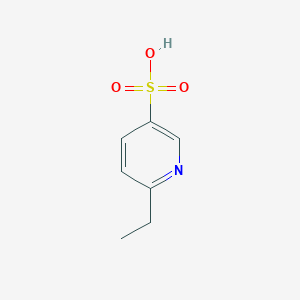![molecular formula C7H10N2O2 B13777197 Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione is an organonitrogen compound and an organooxygen compound. . This compound has been identified in various natural sources and has shown significant biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione can be synthesized through various methods. One common method involves the use of bacterial strains such as Shewanella sp. Lzh-2, which can produce this compound as a secondary metabolite . The compound can be extracted and purified using techniques like ethyl acetate extraction, column chromatography, and high-performance liquid chromatography (HPLC) . Another synthetic route involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Analyse Des Réactions Chimiques
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form different derivatives, which can be further utilized in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been identified as an antioxidant and an algicidal agent . In medicine, it has shown potential as a neuroprotective compound and has been studied for its anti-inflammatory and anticancer properties . Additionally, it has industrial applications, particularly in the development of bio-agents for controlling harmful algal blooms .
Mécanisme D'action
The mechanism of action of Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . It also causes cell cycle arrest and induces apoptosis in cancer cells by activating caspase-9 and caspase-3 .
Comparaison Avec Des Composés Similaires
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione can be compared with other similar compounds such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) and 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) has shown anticandidal activity, while 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione has demonstrated anti-biofilm activity .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)9-3-1-2-5(9)4-8-6/h5H,1-4H2,(H,8,10) |
Clé InChI |
NTVLRLLAILKFKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNC(=O)C(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)


![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)

![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)

